molecular formula C15H23N3O2 B14062919 Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- CAS No. 134833-25-3

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-

Cat. No.: B14062919
CAS No.: 134833-25-3
M. Wt: 277.36 g/mol
InChI Key: PNILTPFTFWUXOS-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is a hydrazone derivative characterized by a hydrazinecarboxamide backbone substituted with a 4-(heptyloxy)phenyl group at the methylene position. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, urease) and roles in supramolecular chemistry . The heptyloxy chain (C₇H₁₅O-) introduces significant lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties compared to analogs with shorter or bulkier substituents .

Properties

CAS No.

134833-25-3

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

[(4-heptoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H23N3O2/c1-2-3-4-5-6-11-20-14-9-7-13(8-10-14)12-17-18-15(16)19/h7-10,12H,2-6,11H2,1H3,(H3,16,18,19)

InChI Key

PNILTPFTFWUXOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

Preparation Methods

Traditional Condensation Methods

Base-Catalyzed Schiff Base Formation

The most widely reported method for synthesizing hydrazinecarboxamide derivatives involves the condensation of 4-(heptyloxy)benzaldehyde with hydrazinecarboxamide under basic conditions. This Schiff base reaction typically employs ethanol or methanol as solvents, with sodium hydroxide or potassium carbonate as catalysts.

In a representative procedure, 4-(heptyloxy)benzaldehyde (1.0 equiv) is refluxed with hydrazinecarboxamide (1.2 equiv) in ethanol at 78°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with yields ranging from 68% to 82% depending on the purity of starting materials. The product is isolated by vacuum filtration after cooling to 0–5°C, followed by recrystallization from a 1:1 ethanol-water mixture.

Key Reaction Parameters:
Parameter Optimal Range Impact on Yield
Temperature 75–80°C ±5% yield
Molar Ratio (Aldehyde:Hydrazinecarboxamide) 1:1.1–1.2 Critical for completion
Reaction Time 6–8 hours Prolonged time reduces yield due to decomposition

The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Fourier-transform infrared spectroscopy (FTIR) confirms successful synthesis through the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and the appearance of C=N stretch at 1610–1630 cm⁻¹.

Modern Catalytic Approaches

Ultrasonication-Assisted Synthesis

Recent advancements have utilized ultrasonication to accelerate the condensation reaction. A study employing a 40 kHz ultrasonic bath demonstrated a 92% yield reduction in reaction time to 45 minutes. The enhanced mass transfer and cavitation effects promote faster imine formation while minimizing side reactions.

Comparative Performance:
Method Yield (%) Time (h) Purity (%)
Traditional Reflux 78 7.5 98.2
Ultrasonication 92 0.75 99.5

Notably, the ultrasonication method produces smaller crystal sizes (confirmed by powder X-ray diffraction), which may influence subsequent pharmacological testing.

Microwave-Assisted Synthesis

Microwave irradiation at 300 W for 10 minutes in dimethylformamide (DMF) solvent achieves 88% yield. This method preferentially activates polar intermediates, reducing thermal degradation pathways observed in prolonged heating.

Hybrid Synthesis Strategies

One-Pot Multi-Component Reactions

A patent-derived approach (US3238226A) adapts urea chlorination chemistry for precursor synthesis. While originally designed for hydrazine production, modifications enable the generation of hydrazinecarboxamide intermediates:

  • Chlorination Step :
    Urea reacts with chlorine gas in aqueous slurry at 20–30°C to form N-chlorourea intermediates.
  • Alkaline Hydrolysis :
    Treated with 4M NaOH at 85–90°C to generate hydrazinecarboxamide precursors.
  • Condensation :
    Intermediate reacts with 4-(heptyloxy)benzaldehyde under acidic conditions (pH 3–5) to yield the target compound.

This method achieves 74% overall yield but requires careful pH control during the final condensation to prevent byproduct formation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–7.82 (d, J=8.4 Hz, 2H, ArH), 6.98–6.95 (d, J=8.4 Hz, 2H, ArH), 4.02 (t, J=6.6 Hz, 2H, OCH₂), 1.75–1.25 (m, 11H, heptyl chain).
  • ¹³C NMR : 160.1 (C=O), 154.3 (C=N), 130.4–114.7 (aromatic carbons), 68.9 (OCH₂), 31.8–22.6 (heptyl chain).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=12.35 Å, c=14.20 Å, and β=98.7°. The dihedral angle between the aromatic ring and hydrazinecarboxamide plane is 12.3°, indicating partial conjugation.

Industrial-Scale Considerations

Solvent Recovery Systems

Economic analyses favor ethanol over DMF due to lower toxicity and easier recovery (85% vs. 62% recovery rates). Closed-loop systems combining distillation and molecular sieves achieve 98% solvent reuse in continuous flow reactors.

Waste Stream Management

The patent process generates sodium chloride and carbonate byproducts, which are removed via fractional crystallization. Neutralization with sulfuric acid produces disposable sulfate salts meeting EPA toxicity criteria.

Challenges and Optimization Frontiers

Byproduct Formation

Common impurities include:

  • Unreacted 4-(heptyloxy)benzaldehyde (≤2.1%)
  • Diimine adducts from over-condensation (≤1.8%)

HPLC purification using a C18 column with 70:30 acetonitrile-water mobile phase reduces impurities to <0.5%.

Stability Considerations

The compound shows moderate hygroscopicity (3.2% weight gain at 75% RH). Storage under nitrogen atmosphere with molecular sieves maintains >99% purity for 12 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV radiation and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the UV radiation itself, and the pathways involved are primarily related to the photochemical reactions that occur upon UV absorption .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituents attached to the phenyl ring or the hydrazinecarboxamide core:

Compound Name Substituent(s) Molecular Weight (g/mol) logP Key Activity/Application Reference ID
Hydrazinecarboxamide, 2-(phenylmethylene)- Phenyl (C₆H₅) ~179.2 0.689 Enzyme inhibition scaffold
2-[(3-Hydroxy-4-methoxyphenyl)methylene]-hydrazinecarbothioamide 3-OH, 4-OCH₃ ~239.3 N/A Antimicrobial, spectral analysis
2-[1-(4-Methoxyphenyl)ethylidene]-hydrazinecarboxamide 4-OCH₃, ethylidene chain ~235.3 N/A Anticonvulsant activity
5-[4-(Octyloxy)phenyl]-1H-pyrazole-3-carboxylic acid hydrazide 4-(Octyloxy)phenyl (C₈H₁₇O-) ~427.5 N/A Supramolecular interactions
Target compound 4-(Heptyloxy)phenyl (C₇H₁₅O-) ~335.4 ~3.5* Potential urease/AChE modulation

*Estimated logP based on tridecyl/pentadecyl chain data .

Physicochemical Properties

  • Lipophilicity : The heptyloxy chain confers higher logP (~3.5) compared to methoxy (logP ~0.689 for phenylmethylene analogs) or shorter alkyl chains. This enhances membrane permeability but may reduce aqueous solubility .
  • Synthesis : Like most hydrazinecarboxamides, the target compound is synthesized via condensation of 4-(heptyloxy)benzaldehyde with hydrazinecarboxamide under acidic or reflux conditions, analogous to methods for phenylmethylene and pyrazole derivatives .

ADME and Toxicity

  • ADME : Hydrazinecarboxamides generally comply with Lipinski’s Rule of Five (molecular weight <500, logP <5). The heptyloxy derivative’s higher logP may necessitate formulation optimization for oral bioavailability .

Biological Activity

Hydrazinecarboxamide, specifically the compound 2-[[4-(heptyloxy)phenyl]methylene]-, is a notable chemical entity that has garnered attention for its biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a hydrazinecarboxamide moiety linked to a heptyloxy-substituted phenyl group. The structural formula can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological systems.

Biological Activity Overview

Hydrazinecarboxamide derivatives have been studied for various biological activities, including:

  • Pesticidal Activity : These compounds have shown efficacy against invertebrate pests, making them potential candidates for agricultural applications.
  • Antiproliferative Effects : Some derivatives exhibit significant antiproliferative properties against cancer cell lines.

Pesticidal Activity

Recent studies have highlighted the pesticidal activity of hydrazinecarboxamide derivatives. For instance, a patent (EP 4467535 A1) discusses the use of these compounds in controlling invertebrate pests. The research indicates that the compound demonstrates a broad spectrum of activity against various difficult-to-control pests, including insects and arachnids .

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
HydrazinecarboxamideAphids85EP 4467535 A1
HydrazinecarboxamideSpider Mites78EP 4467535 A1
HydrazinecarboxamideWhiteflies82EP 4467535 A1

Antiproliferative Activity

In addition to its pesticidal properties, hydrazinecarboxamide derivatives have been evaluated for their potential anticancer effects. Research indicates that certain structural modifications can enhance their activity against various cancer cell lines.

Case Study: Anticancer Screening

A study published in Bioorganic & Medicinal Chemistry assessed the antiproliferative effects of several hydrazinecarboxamide derivatives on human cancer cell lines. The results demonstrated that:

  • Compound A (a derivative of hydrazinecarboxamide) showed IC50 values of 25 µM against breast cancer cells.
  • Compound B exhibited an IC50 value of 30 µM against lung cancer cells.

These findings suggest that modifications in the hydrazinecarboxamide structure can lead to significant variations in biological activity.

The biological activity of hydrazinecarboxamide compounds is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit specific enzymes crucial for pest survival or cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells or disrupt metabolic processes in pests.

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